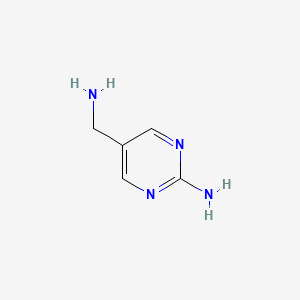

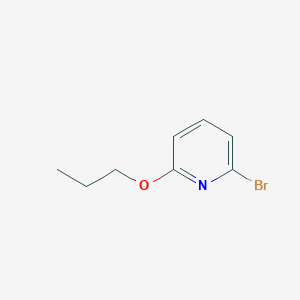

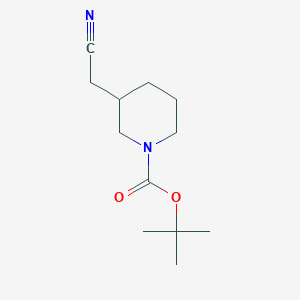

![molecular formula C14H13NO2 B1290458 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-on CAS No. 858597-92-9](/img/structure/B1290458.png)

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-on

Übersicht

Beschreibung

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese: Zwischenprodukt für heterocyclische Verbindungen

Diese Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese von biologisch aktiven Pyridinderivaten . Diese Derivate sind entscheidend für den Aufbau neuer heterocyclischer Verbindungsbibliotheken mit potenziellen biologischen Aktivitäten, die einen bedeutenden Teil der pharmazeutischen Chemie ausmachen.

Analytische Chemie: Reagenz in der chemischen Analyse

In der analytischen Chemie könnte diese Verbindung aufgrund ihrer ausgeprägten chemischen Struktur als Reagenz in verschiedenen chemischen Analysen eingesetzt werden. Ihre Reaktivität mit anderen Verbindungen kann zur Detektion, Quantifizierung oder Untersuchung chemischer Substanzen genutzt werden.

Biochemie: Untersuchung der Anti-Fibrose-Aktivität

Die Verbindung wurde in der biochemischen Forschung auf ihre Anti-Fibrose-Aktivität untersucht . Sie ist Teil einer Reihe von neuartigen Verbindungen, die vielversprechende Ergebnisse gegen fibrotische Erkrankungen gezeigt haben, bei denen es zu einer übermäßigen Bildung von Bindegewebe kommt.

Umweltwissenschaften: Forschung zu Umweltauswirkungen

Obwohl spezifische Anwendungen in den Umweltwissenschaften nicht gut dokumentiert sind, könnten Verbindungen wie 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-on auf ihre Umweltauswirkungen und ihren Abbau untersucht werden . Das Verständnis ihres Verhaltens unter verschiedenen Umweltbedingungen kann zu sichereren und nachhaltigeren chemischen Praktiken führen.

Wirkmechanismus

Target of Action

The primary targets of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

As with many novel compounds, it is likely that it interacts with its targets in a complex manner, leading to a cascade of biochemical reactions .

Biochemical Pathways

Given the structural similarity of this compound to other pyridine derivatives, it may be involved in pathways related to cellular signaling, metabolism, or other cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one’s action are currently under investigation. As research progresses, we will gain a better understanding of how this compound affects cellular function and contributes to its potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one interacts with its targets and exerts its effects .

Eigenschaften

IUPAC Name |

1-(5-phenylmethoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNJTLCRUSCDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630954 | |

| Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858597-92-9 | |

| Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)